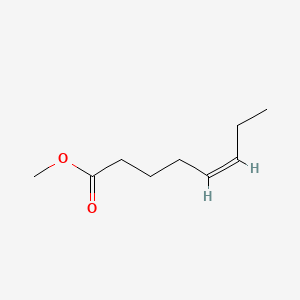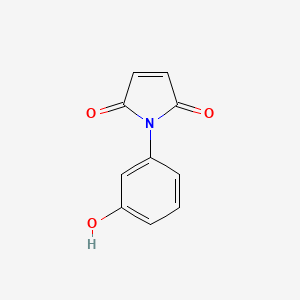
Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium is a useful research compound. Its molecular formula is C15H26O6Ti and its molecular weight is 350.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium, also known as TI-ACA 105 , is an organometallic compound It is known to be used as a precursor for catalysts in various organic synthesis reactions .
Mode of Action
The compound can interact with active groups in substrates and inks, initiating cross-linking reactions . This results in an increase in molecular weight, thereby enhancing various properties such as heat resistance, chemical resistance, water resistance, and drying .
Biochemical Pathways
It is known to be involved in various organic synthesis reactions, such as carbonylation and coupling reactions .
Pharmacokinetics
It is known to be soluble in common organic solvents .
Result of Action
The result of the action of Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium is the enhancement of the properties of polymers, coatings, and other high molecular weight materials . It improves their performance by increasing their molecular weight through cross-linking reactions .
Action Environment
The action of Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium is influenced by environmental factors. It has good thermal stability and can decompose at high temperatures . It is soluble in common organic solvents , and its solubility in water is 1000g/L at 25℃ . It should be handled in a well-ventilated area and stored properly to prevent dangerous reactions with other substances .
Biochemische Analyse
Biochemical Properties
Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium plays a significant role in biochemical reactions, particularly as a catalyst in organic synthesis. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that would otherwise be slow or inefficient. The compound’s interaction with enzymes often involves the formation of transient complexes, which can alter the enzyme’s activity and specificity. For instance, it can act as a Lewis acid, coordinating with electron-rich sites on biomolecules and stabilizing reaction intermediates .
Cellular Effects
The effects of Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, it can affect gene expression by interacting with transcription factors or modifying chromatin structure, thereby influencing the transcriptional activity of various genes .
Molecular Mechanism
At the molecular level, Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium exerts its effects through several mechanisms. It can bind to biomolecules, forming stable complexes that alter their function. For example, it can inhibit or activate enzymes by binding to their active sites or allosteric sites. The compound can also induce changes in gene expression by interacting with DNA or RNA, leading to the activation or repression of specific genes. These molecular interactions are crucial for the compound’s role in biochemical and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing enzyme activity or promoting cell growth. At high doses, it can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s biological activity .
Metabolic Pathways
Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes, influencing metabolic flux and metabolite levels. The compound can act as a catalyst in metabolic reactions, facilitating the conversion of substrates into products. Its role in metabolic pathways is crucial for maintaining cellular homeostasis and supporting various physiological functions .
Transport and Distribution
The transport and distribution of Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biochemical activity and cellular effects, as it needs to reach specific sites within the cell to exert its functions .
Subcellular Localization
Ethoxybis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium exhibits specific subcellular localization, which is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its role in cellular processes. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and optimizing its use in biochemical applications .
Eigenschaften
CAS-Nummer |
68586-02-7 |
|---|---|
Molekularformel |
C15H26O6Ti |
Molekulargewicht |
350.23 g/mol |
IUPAC-Name |
ethanolate;pentane-2,4-dione;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/2C5H7O2.C3H7O.C2H5O.Ti/c2*1-4(6)3-5(2)7;1-3(2)4;1-2-3;/h2*3H,1-2H3;3H,1-2H3;2H2,1H3;/q4*-1;+4 |
InChI-Schlüssel |
FBCVAHPAWNFECC-UHFFFAOYSA-N |
SMILES |
CC[O-].CC(C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+4] |
Isomerische SMILES |
CC[O-].CC([O-])C.C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ti+4] |
Kanonische SMILES |
CC[O-].CC(C)[O-].CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Ti+4] |
Physikalische Beschreibung |
Water or Solvent Wet Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Diisocyanato-1-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1609200.png)



![[4-(Benzylamino-methyl)-phenyl]-dimethyl-amine](/img/structure/B1609207.png)

![[4-(2-Chlorophenoxy)phenyl]methanamine](/img/structure/B1609210.png)







